molecular formula C9H11F B12089768 4-Ethyl-1-fluoro-2-methylbenzene

4-Ethyl-1-fluoro-2-methylbenzene

Cat. No.: B12089768
M. Wt: 138.18 g/mol
InChI Key: WTJGTFSGODXUQY-UHFFFAOYSA-N
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Description

4-Ethyl-1-fluoro-2-methylbenzene ( 1369784-54-2) is an aromatic compound with the molecular formula C9H11F and a molecular weight of 138.18 g/mol. This organofluorine compound serves as a versatile building block in organic synthesis and materials science research. Its structure, featuring an ethyl group at the para position, a fluoro group at the meta position, and a methyl group at the ortho position, confers distinct chemical properties and reactivity. In research applications, this compound is valued as a synthetic intermediate for constructing more complex organic molecules. Its reactivity includes undergoing oxidation using strong oxidizing agents like potassium permanganate, and reduction reactions that can convert the fluoro group to a hydrogen atom. It is also capable of participating in Electrophilic Aromatic Substitution (EAS) reactions, where its substitution pattern influences the orientation of incoming electrophiles. The presence of both electron-donating alkyl groups and an electron-withdrawing fluorine atom makes it a subject of interest for studying regioselectivity in aromatic systems. Predicted physical properties include a boiling point of approximately 166.1 ±9.0 °C and a density of about 0.968 ±0.06 g/cm3. The compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJGTFSGODXUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-fluoro-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the ethyl group. The fluoro and methyl groups can be introduced through halogenation and alkylation reactions, respectively .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1-fluoro-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-Ethyl-1-fluoro-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-1-fluoro-2-methylbenzene involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The ethyl and methyl groups can affect the compound’s steric and electronic properties, further modulating its behavior in chemical reactions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property 4-Ethyl-1-fluoro-2-methylbenzene 4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene
Molecular Formula C₉H₁₁F C₉H₉F₃
Molecular Weight 138.18 g/mol 174.16 g/mol
Substituents - 4-Ethyl
- 1-Fluoro
- 2-Methyl
- 4-(1,1-Difluoroethyl)
- 2-Fluoro
- 1-Methyl
Polarity Moderate Higher (due to additional fluorine atoms)
Potential Reactivity Lower halogen content; less prone to nucleophilic substitution Higher halogen content; increased reactivity with nucleophiles

Key Differences:

Halogen Content: The presence of a 1,1-difluoroethyl group in the analogue introduces two additional fluorine atoms, significantly increasing molecular weight and polarity compared to the mono-fluorinated ethyl group in this compound .

Electronic Effects : The electron-withdrawing fluorine atoms in the difluoroethyl group enhance the deactivating nature of the benzene ring, making the analogue less reactive in electrophilic substitution reactions than this compound.

Research Implications

  • Synthetic Applications : The ethyl group in this compound offers a balance between steric bulk and electronic effects, making it a versatile intermediate for fine chemical synthesis. In contrast, the difluoroethyl group in the analogue may be preferred in fluorinated agrochemicals (e.g., pesticides or herbicides) where enhanced stability and lipophilicity are critical .
  • Thermal Stability : While data on melting/boiling points are unavailable, the higher fluorine content in the analogue likely increases thermal stability due to stronger C–F bonds.

Limitations and Further Research

The provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogues. Future studies should prioritize experimental characterization of its physicochemical properties (e.g., NMR, HPLC) and reactivity profiles. Additionally, comparisons with other alkyl-fluorobenzene derivatives (e.g., trifluoromethyl or chlorinated variants) would broaden the scope of this analysis.

Biological Activity

4-Ethyl-1-fluoro-2-methylbenzene, a fluorinated aromatic compound, has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring an ethyl and a fluorine substituent on the benzene ring, suggests potential biological activities that warrant further investigation. This article explores the biological activity of this compound, summarizing relevant research findings and applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H11FC_9H_{11}F. The presence of the fluorine atom enhances the compound's electrophilic characteristics, which can influence its interactions with biological targets. The ethyl group may also affect its hydrophobicity and membrane permeability.

Anticancer Activity

Research indicates that fluorinated compounds often exhibit anticancer properties due to their ability to interact with cellular targets. For instance, compounds similar to this compound have been investigated for their potential to inhibit cancer cell proliferation. A study on fluorinated derivatives showed that the introduction of a fluorine atom can enhance binding affinity to certain enzymes involved in cancer metabolism.

Enzyme Inhibition

Fluorinated compounds are known to modulate enzyme activity. The fluoro group in this compound may enhance or inhibit enzyme interactions by altering binding affinities. For example, some studies have indicated that fluorine substitution can increase the potency of inhibitors targeting specific enzymes involved in metabolic pathways.

The mechanism through which this compound exerts its biological effects likely involves:

  • Electrophilic Interactions : The fluorine atom may participate in electrophilic aromatic substitution reactions, modifying target biomolecules.
  • Hydrophobic Interactions : The ethyl group increases hydrophobicity, facilitating membrane penetration and interaction with lipid bilayers.

Case Studies and Research Findings

Several studies provide insights into the biological implications of similar compounds:

StudyFindings
Fluorinated Compounds in Cancer Therapy Fluorinated derivatives showed improved anticancer activity compared to non-fluorinated analogs due to enhanced membrane permeability and target affinity .
Enzyme Interaction Studies Research demonstrated that fluorinated aromatic compounds can act as potent inhibitors of key metabolic enzymes, impacting cellular metabolism significantly.
Structure-Activity Relationship (SAR) Investigations into SAR revealed that the position and nature of substituents greatly influence the biological activity of aromatic compounds, emphasizing the role of fluorine in enhancing reactivity.

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